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Lutetium hydride (LuH3)

Cat. No.: B089306
CAS No.: 13598-44-2
M. Wt: 177.991 g/mol
InChI Key: JRIXSCFUDICNBO-UHFFFAOYSA-N
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Description

Foundational Context and Contemporary Significance of Lutetium Hydride Materials

Lutetium hydride (LuH₃), a compound of the rare earth element lutetium and hydrogen, is a subject of significant interest in materials science and physics. ontosight.ai The foundational interest in rare-earth hydrides stems from their diverse and intriguing properties under pressure, including unusual electronic states and novel crystalline structures. aip.org The quest for high-temperature superconductors has driven much of the research into hydrogen-rich materials, with compounds like lanthanum hydride (LaH₁₀) exhibiting superconductivity at temperatures as high as 250 K, albeit at extremely high pressures. aip.orgopticsjournal.net

The contemporary significance of lutetium hydride materials, particularly LuH₃ and its nitrogen-doped variants, was dramatically highlighted by a controversial claim in 2023 of near-ambient temperature and pressure superconductivity. aip.orgnih.govaip.orgsharps.ac.cn A study reported superconductivity at 294 K (around 21°C) and 10 kbar (approximately 1 GPa) in a nitrogen-doped lutetium hydride. nih.govphysicsworld.com Although this paper was later retracted, it spurred a massive wave of experimental and theoretical research into the lutetium-hydrogen and lutetium-nitrogen-hydrogen systems. aip.orgaip.orgsharps.ac.cn This intense focus aims to understand the fundamental properties of these materials and to verify or refute the extraordinary claims. aip.orgsharps.ac.cnarxiv.orgnih.govbohrium.comarxiv.orgarxiv.orgnih.gov The potential for creating a material that superconducts under practical conditions has made lutetium hydrides a focal point of modern materials research. futurity.orgtechexplorist.comlabmanager.com

Classification and Overview of Stoichiometric Lutetium Hydride Systems

The lutetium-hydrogen system is known to form two primary stoichiometric compounds: lutetium dihydride (LuH₂) and lutetium trihydride (LuH₃). aip.org

Lutetium Dihydride (LuH₂): Under ambient conditions, LuH₂ typically crystallizes in a cubic structure with the Fm-3m space group. aip.orgnih.gov In this structure, the lutetium atoms form a face-centered cubic (fcc) lattice, with hydrogen atoms occupying the tetrahedral interstitial sites. nih.gov This phase is stable up to at least 20 GPa. aip.org

Lutetium Trihydride (LuH₃): Lutetium trihydride is known to exist in at least two different crystal structures. aip.org At ambient pressure, the stable form is a trigonal structure with the P-3c1 space group. aip.orgmaterialsproject.org Upon compression to around 11.5–12 GPa, it undergoes a reversible phase transition to a cubic structure with the Fm-3m space group. aip.orgaip.org In the cubic phase, additional hydrogen atoms occupy the octahedral interstitial sites of the fcc lutetium lattice. arxiv.org

The synthesis of these hydrides can be achieved through various methods, including the direct reaction of lutetium metal with hydrogen gas at elevated temperatures and pressures. ontosight.aiaip.org The reaction pathway often proceeds sequentially from lutetium to lutetium dihydride and finally to lutetium trihydride (Lu → LuH₂ → LuH₃). aip.orgaip.org The physical properties, such as color, can vary depending on the synthesis method and hydrogen content, which may be due to different occupancies of hydrogen atoms in vacancies, leading to non-stoichiometric compounds. aip.orgopticsjournal.net

Table 1: Crystal Structures of Stoichiometric Lutetium Hydrides

Compound Pressure Condition Crystal System Space Group
LuH₂ Ambient Cubic Fm-3m
LuH₃ Ambient Trigonal P-3c1 aip.orgmaterialsproject.org
LuH₃ > 11.5 GPa Cubic Fm-3m aip.org

Evolution of Research Perspectives on Lutetium Trihydride (LuH₃) and Associated Controversies

Initially, research on LuH₃ was part of the broader investigation into the properties of rare-earth hydrides. ontosight.aiaip.org Theoretical calculations and experimental work focused on its structural and electronic properties under high pressure. aip.orgacs.org For instance, the cubic Fm-3m phase of LuH₃ was predicted and later observed to be a superconductor, with a transition temperature (Tc) of 12.4 K at 122 GPa. acs.org

The research landscape shifted dramatically in March 2023 with the publication of a paper claiming near-ambient superconductivity in a nitrogen-doped lutetium hydride, which the authors proposed was a modified form of LuH₃ (specifically LuH₃₋δNε). aip.orgphysicsworld.com The report of superconductivity at 294 K and 1 GPa triggered immense excitement and skepticism within the scientific community. physicsworld.comnih.govfuturity.orgtechexplorist.comlabmanager.compwonlyias.com

This claim led to a flurry of independent experimental and theoretical studies attempting to reproduce the results and understand the material's fundamental nature. aip.orgaip.orgsharps.ac.cnbohrium.comarxiv.orgnih.gov However, numerous follow-up studies failed to replicate the near-ambient superconductivity. sharps.ac.cnbohrium.com Instead, subsequent research has pointed to several key controversies and alternative explanations:

Compositional Ambiguity: A significant point of contention is the actual composition of the material studied in the original report. Several independent research groups have concluded that the material exhibiting color changes and a sharp resistance drop is more likely lutetium dihydride (LuH₂) rather than the trihydride. aip.orgarxiv.orgarxiv.orgnih.gov

Nature of the Resistance Drop: The observed sharp decrease in electrical resistance, initially interpreted as a superconducting transition, has been re-evaluated. Some studies suggest it is a pressure-induced metal-to-metal transition intrinsic to LuH₂ and that nitrogen doping has minimal impact on this phenomenon. aip.orgarxiv.orgarxiv.org Other work has identified a temperature-induced resistance anomaly of electronic origin in nitrogen-doped lutetium dihydride (LuH₂±ₓNᵧ), which could be mistaken for superconductivity. bohrium.com Another study suggests a metal-to-semiconductor/insulator transition. sharps.ac.cn

Stability of the Cubic Phase: The original study proposed that nitrogen doping might stabilize the cubic, metallic phase of LuH₃ at low pressures. aip.orgarxiv.org However, experimental evidence indicates that pure LuH₃ remains in its trigonal form below 10 GPa. aip.orgarxiv.org While some theoretical work suggests that temperature and quantum effects could stabilize the cubic Fm-3m LuH₃ phase at lower pressures, experimental synthesis of this phase at ambient conditions has not shown any superconductivity above 2 K. researchgate.netnih.gov

Retraction and Ongoing Debate: Due to concerns about the reliability of the data, the original Nature paper was retracted. aip.orgaip.orgphysicsworld.comarxiv.org Despite the retraction, the controversy continues to fuel intensive research, highlighting the critical importance of rigorous verification in scientific claims. aip.orgarxiv.org

Table 2: Research Findings on Lutetium Hydride Systems Post-Controversy

Finding Proposed Explanation Associated Compound Supporting Studies
Sharp Resistance Drop Pressure-induced metal-to-metal transition LuH₂ aip.orgarxiv.orgarxiv.org
Sharp Resistance Drop Temperature-induced electronic anomaly LuH₂±ₓNᵧ bohrium.com
Sharp Resistance Drop Metal-to-semiconductor/insulator transition Lu-H-N sharps.ac.cn
Color Changes (Blue to Pink) Dominated by LuH₂ stoichiometry and hydrogen vacancies LuH₂ nih.govarxiv.org
Superconductivity Tc ≈ 12.4 K at 122 GPa Fm-3m LuH₃ acs.org
No Superconductivity Measured above 2 K at ambient pressure Fm-3m LuH₃ nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3Lu B089306 Lutetium hydride (LuH3) CAS No. 13598-44-2

Properties

IUPAC Name

hydride;lutetium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Lu.3H/q+3;3*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIXSCFUDICNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].[H-].[H-].[Lu+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3Lu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.991 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13598-44-2
Record name Lutetium hydride (LuH3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lutetium hydride (LuH3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Advanced Synthesis Methodologies for Lutetium Trihydride Luh3

High-Pressure Synthesis Protocols

High-pressure synthesis stands as a primary route for the formation of lutetium hydrides, including LuH3. These methods manipulate the thermodynamic landscape to favor the incorporation of hydrogen into the lutetium lattice.

Diamond Anvil Cell (DAC) Applications for LuH3 Synthesis

The Diamond Anvil Cell (DAC) is a powerful tool for investigating materials under extreme pressures, and it has been instrumental in the synthesis of lutetium hydrides. By compressing a sample of lutetium metal in a hydrogen-rich environment, both LuH2 and LuH3 can be formed. aip.orgopticsjournal.net The DAC allows for pressures ranging from 1 to 10 GPa and can be coupled with heating techniques to reach temperatures up to 1000 °C, facilitating the reaction kinetics. aip.orgopticsjournal.net

A significant finding from DAC experiments is the pressure-induced phase transition of LuH3 itself. The trigonal phase of LuH3 (P-3c1), which is stable at ambient pressure, transforms into a cubic phase (Fm-3m) at approximately 11.5–12 GPa. aip.orgaip.org Interestingly, direct synthesis from lutetium and hydrogen at pressures up to 20.3 GPa has been observed to yield only the trigonal LuH3 phase; the cubic phase is exclusively obtained by compressing this pre-formed trigonal structure. aip.orgopticsjournal.net

Table 1: Diamond Anvil Cell (DAC) Synthesis Parameters for Lutetium Hydrides

Pressure Range (GPa)Temperature Range (°C)Resulting Hydride PhasesKey Findings
1 - 10Up to 1000LuH2, LuH3 (trigonal)Allows for the synthesis of both dihydride and trihydride phases. aip.orgopticsjournal.net
~11.5 - 12300 K (Room Temp.)LuH3 (cubic)Trigonal LuH3 transforms into the cubic phase. aip.orgaip.org
Up to 20.3Room TemperatureLuH3 (trigonal)Direct synthesis at this pressure forms the trigonal phase, not the cubic one. aip.orgopticsjournal.net

Piston-Cylinder Apparatus Techniques in LuH3 Production

The piston-cylinder apparatus represents another high-pressure, high-temperature (HPHT) method employed in the synthesis of lutetium hydrides. However, its application has been primarily documented for the formation of lutetium dihydride (LuH2). aip.orgopticsjournal.net Operating at pressures around 2 GPa and temperatures between 300–350 °C, this technique can produce LuH2 after approximately 10 hours. aip.orgopticsjournal.net While these conditions are effective for creating the dihydride, which is a necessary precursor to the trihydride, the direct synthesis of LuH3 via this method is not the primary focus in the available research. Other studies have used piston-cylinder apparatus to synthesize nitrogen-doped lutetium hydrides at 2 GPa and 300°C. arxiv.orgresearchgate.net

Reaction Pathway Progression: Lutetium to Dihydride to Trihydride under Pressure

Systematic investigations using synchrotron X-ray diffraction and Raman spectroscopy have unequivocally demonstrated that the reaction between lutetium (Lu) and hydrogen (H2) under pressure follows a distinct, sequential pathway. aip.orgfigshare.comdntb.gov.uaresearchgate.netpeeref.com The progression invariably proceeds as:

Lu → LuH₂ → LuH₃ opticsjournal.netaip.orgfigshare.comdntb.gov.ua

This transformation is not only pressure-dependent but also exhibits a significant time dependency. aip.orgresearchgate.net Key pressure thresholds at ambient temperature have been identified:

~3 GPa: This is the minimum pressure required to initiate the synthesis of LuH2 from elemental lutetium. Below this pressure, the reaction is not observed. aip.orgaip.org

~28 GPa: At or above this pressure, the transformation from LuH2 to LuH3 becomes kinetically hindered to the point that it fails to occur even over a timescale of months. aip.orgaip.org

This indicates that while pressure is necessary to drive the reaction, excessively high pressures can decelerate the formation of the trihydride phase. aip.orgresearchgate.net The structural transformation during this pathway at pressures from ~3.0 to 30.0 GPa follows the sequence from Lu (P6₃/mmc) to LuH₂ (Fm-3m) and finally to LuH₃ (P-3c1). opticsjournal.netaip.org

Table 2: Pressure Thresholds for Lutetium Hydride Formation at Ambient Temperature

PressureObserved PhenomenonSource
< 3.0 GPaSynthesis of lutetium hydride is not observed. aip.orgaip.org
~3.0 GPaMinimum pressure for the onset of LuH2 synthesis from Lu. aip.orgaip.org
~28.5 GPaLuH2 fails to transform into LuH3, even after 70 days. aip.orgaip.org

High-Temperature Synthesis Strategies

High-temperature methods, often used in conjunction with moderate pressures, provide an alternative route to LuH3, relying on thermal energy to overcome activation barriers for hydrogenation.

Sievert Method for Lutetium Trihydride Formation

The Sievert method is a classic high-temperature technique for synthesizing metal hydrides. For lutetium trihydride, this involves exposing lutetium metal sheets to a hydrogen gas atmosphere at elevated temperatures and moderate pressures. aip.orgaip.org A typical procedure involves heating lutetium in an H2 atmosphere at 200 °C and 4 MPa (approximately 40 atmospheres) for 10 to 18 hours to achieve the synthesis of LuH3. aip.orgaip.orgaps.org This method predominantly relies on thermal activation to facilitate the diffusion of hydrogen into the metal lattice, leading to the formation of the trihydride. aip.org

Kinetics and Mechanistic Aspects of Lutetium Hydride Synthesis

The synthesis of lutetium trihydride is governed by complex kinetics and mechanisms that are influenced by pressure, temperature, and time.

The reaction is notably time-dependent, with the completion time increasing as pressure rises. aip.org This suggests that while pressure provides the thermodynamic driving force, it also creates kinetic barriers, possibly by hindering the diffusion of hydrogen through the newly formed hydride layers. Conversely, elevated temperatures can accelerate the synthesis process. aip.orgresearchgate.net This interplay reveals that a careful balance of pressure and temperature is required for efficient synthesis.

Mechanistically, observations in DAC experiments show that the formation of lutetium hydride often begins at the edges of the lutetium foil, specifically where it contacts the diamond anvil culet, and then "grows" inwards. opticsjournal.netaip.org The slow kinetics of the reaction under certain pressure-temperature conditions are highlighted by experiments where unreacted lutetium metal is still present even after extended reaction times. aip.orgarxiv.org This kinetic sluggishness is a critical factor that can affect the final composition and properties of the synthesized material. aip.org

Temperature and Pressure Dependence of Reaction Rates

The rate at which lutetium transforms into lutetium trihydride is significantly influenced by both temperature and pressure. Elevated temperatures have been shown to accelerate the synthesis process. aip.orgaip.org Conversely, an increase in pressure tends to decelerate the reaction rate. aip.orgaip.org This inverse relationship between pressure and reaction speed highlights the critical role of kinetic factors in the formation of LuH3. The completion time for the reaction increases sub-linearly with rising pressure. aip.orgaip.org

For instance, using a high-temperature/high-pressure (HTHP) method with a piston-cylinder apparatus at approximately 2 GPa and 300–350 °C, the formation of LuH2 occurs after 10 hours. aip.orgopticsjournal.net Further transformation to LuH3 is then dependent on continued exposure to hydrogen under appropriate conditions. The Sievert method, which exposes lutetium to a hydrogen atmosphere at 200°C and 4 MPa, also results in the synthesis of LuH3 over a 10-hour period. aip.orgaip.org

The synthesis process can be monitored in real-time through visual observation of color changes, as well as through techniques like Raman spectroscopy and synchrotron X-ray diffraction. aip.orgopticsjournal.net The lutetium foil typically changes from a silver-white color to red and then to black as it transforms into LuH2 and subsequently LuH3. opticsjournal.net

Table 1: Synthesis Parameters and Observations for Lutetium Hydrides

MethodPressureTemperatureTimeResulting Compound
HTHP (Piston-Cylinder)~2 GPa300–350 °C10 hoursLuH2 aip.orgopticsjournal.net
HTHP (Diamond Anvil Cell)1 to 10 GPaUp to 1000 °CVariesLuH2 and LuH3 aip.orgopticsjournal.net
Sievert Method4 MPa (0.004 GPa)200 °C10 hoursLuH3 aip.orgaip.org

Identification of Critical Pressure Thresholds for LuH3 Formation

Research has identified distinct pressure thresholds that are critical for the formation of lutetium hydrides at ambient temperature. aip.orgaip.org

The synthesis of LuH2 from lutetium metal requires a minimum pressure of approximately 3 GPa. aip.orgaip.org Below this threshold, the formation of the hydride is not observed. opticsjournal.netaip.org Once this pressure is exceeded, the reaction to form LuH2 proceeds readily. aip.org

Interestingly, there is also an upper pressure threshold that affects the subsequent transformation of LuH2 into LuH3. At a pressure of approximately 28 GPa, the conversion of LuH2 to LuH3 is significantly hindered, to the point that it does not occur within a timescale of months. aip.orgaip.org At a pressure of 28.5 GPa, LuH3 was not formed even after five months. aip.orgopticsjournal.net This indicates that while pressure is necessary to initiate the hydrogenation of lutetium, excessively high pressures can inhibit the formation of the trihydride phase.

Furthermore, the crystalline structure of the resulting LuH3 is also pressure-dependent. The trigonal phase of LuH3 is typically formed first. The cubic phase of LuH3 can be obtained by compressing the trigonal phase to approximately 11.5 GPa. aip.orgaip.orgresearchgate.net

Table 2: Critical Pressure Thresholds for Lutetium Hydride Formation at Ambient Temperature

ProcessMinimum PressureUpper Pressure Limit for LuH3 Formation
Lu → LuH2~3 GPa aip.orgaip.orgN/A
LuH2 → LuH3N/A~28 GPa aip.orgaip.org

Structural Elucidation and Phase Transformations in Lutetium Trihydride Luh3

Crystalline Polymorphs of Lutetium Trihydride

LuH₃ exhibits polymorphism, with its crystal structure being dependent on ambient conditions. aip.org The two most prominently studied polymorphs are the trigonal and cubic phases.

At ambient pressure, lutetium trihydride crystallizes in a trigonal structure belonging to the P-3c1 space group. aip.orgmaterialsproject.orgmaterialsproject.org This phase is considered the ground state of LuH₃ under normal conditions. nih.gov In this configuration, the lutetium (Lu³⁺) ion is bonded to eleven hydrogen (H¹⁻) atoms, resulting in an 11-coordinate geometry. materialsproject.orgmaterialsproject.org The bond distances between lutetium and hydrogen atoms are not uniform, spanning a range from approximately 2.06 Å to 2.44 Å. materialsproject.orgmaterialsproject.org The structure features three distinct, inequivalent sites for the hydrogen atoms. materialsproject.org

Detailed crystallographic data for the trigonal phase has been determined through experimental methods like X-ray diffraction and supported by computational models. materialsproject.orgaps.org

Table 1: Crystallographic Data for Trigonal LuH₃ (P-3c1) at Ambient Conditions

Parameter Value Source(s)
Crystal System Trigonal materialsproject.org
Space Group P-3c1 materialsproject.orgmaterialsproject.org
Lattice Constant 'a' 6.09 Å - 6.115 Å materialsproject.orgmaterialsproject.orgaps.org
Lattice Constant 'c' 6.38 Å - 6.389 Å materialsproject.orgmaterialsproject.orgaps.org

This interactive table provides a summary of the key structural parameters for the trigonal phase of LuH₃.

Under the application of high pressure, the stable trigonal phase of LuH₃ transforms into a higher-symmetry cubic structure. aip.orgaip.org This high-pressure phase possesses a face-centered cubic (fcc) lattice with the Fm-3m space group. aip.orgaip.orgnih.gov The structure of cubic LuH₃ is analogous to that of cubic lutetium dihydride (LuH₂), with the key difference being the occupation of the octahedral interstitial sites by additional hydrogen atoms, alongside the tetrahedral sites occupied in LuH₂. csic.esresearchgate.net This phase can be maintained to at least 122 GPa. aip.org While typically a high-pressure phase, it has been reported that the fcc-LuH₃ phase can be retained at ambient conditions through specific high-temperature and high-pressure synthesis methods. nih.gov

Table 2: Crystallographic Data for Cubic LuH₃ (Fm-3m)

Parameter Value Condition Source(s)
Crystal System Cubic High Pressure aip.orgaip.org
Space Group Fm-3m High Pressure aip.orgaip.org
Lattice Constant 'a' ~5.156 Å Refined nih.gov

This interactive table summarizes the reported lattice parameter for the cubic phase of LuH₃.

Evidence from Raman spectroscopy suggests that the transition from the trigonal to the cubic phase may not be direct. aip.org During compression, the disappearance, emergence, and merging of several Raman peaks indicate that the LuH₃ structure might undergo two sequential structural transitions. aip.org It is proposed that the material first transitions from the trigonal phase to an intermediate phase, which then transforms into the final cubic structure. aip.org Further support for an intermediate phase comes from an X-ray diffraction data point at 13.9 GPa, which points to its existence. aip.org This intermediate structure may be similar to that observed in dysprosium trihydride (DyH₃) under pressure. aip.org

Pressure-Induced Structural Transitions of LuH₃

The application of external pressure serves as a critical tool to induce and study the phase transformations in lutetium trihydride.

The structural transition from the trigonal (P-3c1) to the cubic (Fm-3m) phase has been observed experimentally using synchrotron X-ray diffraction (XRD) and Raman spectroscopy. aip.org Experimental results place the onset of this phase transition at approximately 11.5 to 12 GPa at a temperature of 300 K. aip.orgaip.org This pressure-induced transformation is noted to be reversible, with the structure reverting to the trigonal phase upon decompression. aip.org

Theoretical investigations, primarily using Density Functional Theory (DFT), have also explored this transition. osti.govehu.es Initial static DFT calculations predicted a significantly higher transition pressure of around 25 GPa. osti.govehu.es However, more advanced theoretical models that account for anharmonic and quantum effects, such as the stochastic self-consistent harmonic approximation (SSCHA), show that the cubic phase can be dynamically stabilized at lower pressures, bringing theoretical predictions closer to experimental observations. researchgate.netehu.esnih.gov

As pressure is applied to lutetium trihydride, the lattice parameters and molecular volume decrease, which is a characteristic response of materials under compression. aip.org The transition from the trigonal to the cubic phase is accompanied by a distinct and abrupt reduction in molecular volume, indicating a more efficient packing of atoms in the high-pressure cubic structure. aip.org

Table 3: Molecular Volume Change During LuH₃ Phase Transition

Phase Approximate Molecular Volume Source(s)
Pre-transition (Trigonal) > 31 ų aip.org

This interactive table illustrates the significant volume contraction that occurs during the pressure-induced phase transition of LuH₃.

Non-Stoichiometry and Hydrogen Vacancy Effects on LuH3 Structure

The ideal stoichiometric compound Lutetium Trihydride (LuH3) represents a crystal lattice where all available crystallographic sites for lutetium and hydrogen are occupied according to the ideal structural model. However, in practice, achieving perfect stoichiometry in lutetium hydrides is exceptionally challenging. arxiv.org Synthesized materials often exhibit non-stoichiometry, primarily in the form of hydrogen vacancies, leading to the formation of substoichiometric compounds denoted as LuH₃-δ. oup.com These hydrogen vacancies are not merely minor imperfections; they are critical defects that can significantly influence the structural, electronic, and optical properties of the material.

Research has shown that while hydrogen vacancies can leave the fundamental crystal lattice of the host metal (lutetium) largely intact, they introduce significant electronic and optical changes. arxiv.org For instance, the concentration of hydrogen vacancies is directly linked to the material's color, a property that has been central to the debate surrounding claims of near-ambient superconductivity in nitrogen-doped lutetium hydrides. nih.gov Theoretical calculations have indicated that compounds with stoichiometries close to LuH₂ with a moderate amount of hydrogen vacancies are responsible for the observed color changes from blue to violet under pressure. nih.gov

Furthermore, the synthesis conditions—pressure, temperature, and reaction time—play a vital role in determining the final hydrogen content and the prevalence of vacancies. opticsjournal.net In situ Raman spectroscopy studies of reacted samples have suggested that the resulting material is often a substoichiometric trihydride, which could be represented as (N-doped) LuH₃-δ. oup.com The difficulty in controlling the precise stoichiometry and vacancy concentration contributes to the variability in experimental results and the ongoing challenges in reproducing specific phases and properties.

The following table summarizes the key effects of non-stoichiometry and hydrogen vacancies on the structure of Lutetium Trihydride.

Parameter Effect of Hydrogen Vacancies (LuH₃-δ) Supporting Research Insights
Phase Stability May influence the stabilization of the high-pressure cubic (fcc) phase at lower pressures, especially when combined with nitrogen doping. arxiv.orgosti.govThe distribution and ordering of vacancies are critical for understanding the material's properties under varying temperature and pressure. oup.com
Crystal Lattice The fundamental face-centered cubic (fcc) lattice of the lutetium atoms can remain largely unchanged despite the presence of hydrogen vacancies. arxiv.orgThe primary structural impact is on the hydrogen sublattice.
Electronic Properties Significantly alters the electronic structure, leading to substantial changes in electrical resistivity. arxiv.orgThis is a characteristic feature of rare-earth metal hydrides. arxiv.org
Optical Properties The concentration of hydrogen vacancies is a determining factor in the material's color and its change under pressure. nih.govTheoretical studies link specific colors (e.g., blue, violet, pink) to the level of hydrogen deficiency. nih.gov
Stoichiometry Leads to the formation of substoichiometric LuH₃-δ. It is challenging to synthesize perfectly stoichiometric LuH₃. arxiv.orgoup.comThe synthesis pathway invariably follows a sequence from Lu to LuH₂ and then to LuH₃, with time and pressure affecting the final hydrogen content. opticsjournal.net

Theoretical and Computational Investigations of Lutetium Trihydride Luh3

First-Principles Density Functional Theory (DFT) for LuH3 Electronic Structure

First-principles calculations based on Density Functional Theory (DFT) have been widely used to model the electronic properties of LuH3 and related compounds. osti.govaps.org These computational methods allow for a detailed examination of the electronic band structure and density of states, which are crucial for understanding the material's conductivity and bonding characteristics. arxiv.orgosti.gov DFT calculations have been performed on supercell structures of nitrogen-doped LuH3, revealing configurations with unique electronic features. osti.govaps.orgosti.gov

The electronic band structure of a material dictates its electrical properties. In stoichiometric LuH3, the Lu-5d states are the primary contributors to the bands crossing the Fermi level, while the H-1s states have a minimal presence at this level. arxiv.org This indicates that the metallic character of pure LuH3 is dominated by the lutetium d-orbitals.

The introduction of nitrogen as a dopant significantly alters the electronic band structure. In nitrogen-doped lutetium hydride (LuH2.75N0.25), the N-2p states appear at the Fermi level in significant quantities. arxiv.org This doping also brings a notable contribution from the H-1s states to the Fermi level. arxiv.org The presence of both N-2p and H-1s states at the Fermi level is considered a key factor in potentially facilitating superconductivity. arxiv.orgresearchgate.net Specifically, in LuH2.75N0.25, the N-2pz states cross the Fermi level, while the N-2px states are situated just below it. arxiv.org

Furthermore, first-principles calculations on various nitrogen-doped LuH3 stoichiometries, such as Lu4H11N, have shown that all simulated Lu-N-H ternary compounds are metallic, with the exception of a semiconducting phase for Lu4H11N (LuH2.75N0.25). researchgate.net The contribution of hydrogen atoms to the energy bands, particularly at the Fermi level, becomes more pronounced with the introduction of nitrogen. aps.org Some studies have also highlighted the presence of novel electronic features like flat bands and intersecting Dirac cones near the Fermi energy in specific configurations of N-doped LuH3. osti.govaps.orgosti.gov

The Density of States (DOS) at the Fermi level (N(εF)) is a critical parameter for superconductivity, as a higher value can lead to a stronger electron-phonon coupling. For pure LuH3, the DOS at the Fermi level is relatively low, with a calculated value of 0.269 states/eV/f.u. at 50 GPa. arxiv.orgaip.orgresearchgate.net The states near the Fermi level are primarily derived from the Lu-5d orbitals. nih.gov

Nitrogen doping has a profound effect on the DOS. The introduction of nitrogen into the LuH3 lattice can significantly increase the N(εF). For instance, in LuH2.97N0.03 (1% N-doping), the N(εF) increases to 0.6 states/eV/f.u. aip.org This enhancement is attributed to the raising of the Fermi level, moving it closer to a peak in the DOS. arxiv.orgaip.org This "electron doping" effect, caused by the substitution of hydrogen with nitrogen, enhances the metallic properties of the material. arxiv.orgaip.org In the case of LuH2.75N0.25, nitrogen doping nearly doubles the value of the DOS at the Fermi level compared to the undoped compound. arxiv.orgresearchgate.net

The contribution of different atomic orbitals to the DOS also shifts with doping. While Lu-5d orbitals dominate the DOS at the Fermi level in pure LuH3, in nitrogen-doped variants, there is a significant contribution from both N-2p and H-1s states. arxiv.orgaps.org This increased H-contributed DOS at the Fermi surface is considered a crucial factor for potential superconductivity. researchgate.net Some DFT calculations have revealed sharply peaked densities of states, known as van Hove singularities, near the Fermi energy in certain N-doped LuH3 structures. osti.govaps.orgosti.gov

Pressure is a critical variable in tuning the electronic properties of lutetium hydrides. The trigonal phase of LuH3 is an insulator with a band gap in the range of 1.8-2.4 eV. researchgate.net Under pressure, this bandgap slowly closes. researchgate.net The application of pressure can induce phase transitions, for example, from the trigonal LuH3 to a cubic phase at approximately 11.5 GPa. researchgate.net

Experimental and theoretical studies have shown that pressure can lead to significant changes in the electronic behavior of lutetium hydrides. For instance, in nitrogen-doped lutetium hydride (LuH2±xNy), increasing pressure leads to a gradual color change from dark-blue to pink-violet, which is indicative of changes in the electronic structure. arxiv.org This is accompanied by an optimization of metallic behavior with increasing pressure. arxiv.org While some reports have linked these pressure-induced changes to superconductivity, follow-up studies have not consistently reproduced these findings. nih.govresearchgate.netaps.org It has been suggested that the observed color changes under pressure in N-doped lutetium hydride are consistent with the optical properties of LuH2, which are influenced by an undamped interband plasmon that blue-shifts with pressure. ehu.esresearchgate.net

Advanced Simulation Techniques in Lutetium Hydride Research

Beyond standard DFT calculations, more advanced simulation techniques have been employed to investigate the properties of lutetium hydrides, particularly their stability at finite temperatures and the effects of non-stoichiometric compositions.

Ab initio molecular dynamics (AIMD) simulations are crucial for assessing the stability of crystal structures at finite temperatures by accounting for atomic vibrations. While harmonic DFT calculations suggested that cubic LuH3 requires around 20 GPa to be stabilized, it has been shown that quantum and thermal effects can stabilize this phase at ambient pressures. arxiv.org Similarly, AIMD simulations have been used to demonstrate the stability of the face-centered cubic (fcc) phase of LuH3 at ambient conditions, considering temperature and anharmonic effects. researchgate.net These simulations show that while a structure may be dynamically unstable at 0 K (indicated by imaginary phonon frequencies), the inclusion of quantum zero-point motion can stabilize it. arxiv.org For instance, the cubic LuH3 structure is stabilized by anharmonicity above 6 GPa and at room temperature. ehu.esresearchgate.net

The Virtual Crystal Approximation (VCA) is a computational method used to model disordered systems, such as those with fractional doping, by creating a virtual pseudopotential that averages the properties of the constituent atoms. researchgate.net This technique has been applied to study the effects of nitrogen doping in the Lu-N-H system. arxiv.orgresearchgate.net

Using the VCA method, researchers have investigated the pressure dependence of superconductivity in N-doped Fm-3m-LuH3 for various doping concentrations. arxiv.org These studies have shown that while nitrogen doping can enhance the superconducting transition temperature (Tc) to some extent, it also tends to decrease the structural stability of LuH3. arxiv.org For example, the minimum pressure required to dynamically stabilize N-doped LuH3 increases with the doping concentration. arxiv.org VCA calculations have indicated that the highest Tc achievable with this method for N-doped LuH3 is around 22 K with 1% N-doping at 30 GPa, which is significantly lower than room temperature. arxiv.orgresearchgate.net

Supercell Methods for Investigating Dopant and Defect Structures

Supercell methods are a cornerstone in the computational investigation of dopants and defects in lutetium trihydride (LuH₃), allowing researchers to model non-stoichiometric and impurity-containing systems. By creating a repeating lattice of a unit cell (a supercell), the effects of dopants like nitrogen or the presence of hydrogen vacancies can be simulated within the framework of periodic boundary conditions.

Researchers have employed supercells to explore the structural and energetic consequences of introducing nitrogen into the LuH₃ lattice. Studies have modeled the substitution of hydrogen atoms with nitrogen at both tetrahedral and octahedral interstitial sites within 2x2x2 supercells of the rhombohedral primitive cell of LuH₃. arxiv.orgi2massociates.com These models are crucial for understanding local lattice distortions and the energetic preference for dopant locations. i2massociates.com For instance, calculations have indicated that if nitrogen is doped into the Fm-3m phase, it is expected to preferentially occupy the tetrahedral sites. aps.org

Supercell ModelSystem InvestigatedKey FindingReference
2x2x2 SupercellNitrogen substitution at tetrahedral/octahedral sitesUsed to study lattice distortions and dopant site preference. arxiv.orgi2massociates.com
2x2x2 SupercellEnumeration of hydrogen vacancy configurationsReduced millions of potential structures to a manageable number for analysis. nih.gov
8 f.u. SupercellNitrogen doping and hydrogen vacancies (LuH₂.₇₅N₀.₂₅)Introduction of defects improved the phononic stability of the model. aps.org
Various SupercellsN-doped LuH₃Used to investigate the effect of nitrogen doping on the material's properties. aip.orgscispace.com

Ab Initio Random Structure Searching (AIRSS) for Phase Prediction

Ab Initio Random Structure Searching (AIRSS) is a powerful computational technique used to predict stable and metastable crystal structures of materials from first principles, without prior experimental knowledge. This method has been extensively applied to the lutetium-nitrogen-hydrogen (Lu-N-H) system to explore its phase diagram and identify potentially stable compounds.

In the search for the structure responsible for reported near-ambient superconductivity, researchers have used AIRSS to generate and evaluate tens of thousands of candidate structures. One comprehensive study combined AIRSS with another prediction method to sample over 200,000 different structures in the Lu-N-H ternary phase diagram. nih.gov Another effort specifically used AIRSS to explore 1,000 cubic structures by randomly populating lutetium and hydrogen sites with hydrogen, nitrogen, or vacancies. nih.gov

Despite these extensive searches, a consensus has emerged from multiple independent studies using AIRSS: at near-ambient pressures (e.g., 1 GPa), no thermodynamically stable ternary Lu-N-H compounds have been found. aip.orgscispace.commre.org.cn The predicted potential ternary compounds consistently lie above the convex hull, indicating they are energetically unfavorable compared to a mixture of binary compounds. aip.orgscispace.commre.org.cn For example, a search of approximately 10,000 structures at 1 GPa found that all potential ternary compounds were thermodynamically unstable. aip.orgmre.org.cn While some metastable structures, such as P-3m1-Lu₂H₂N, were identified with energies very close to the convex hull, they are not the thermodynamically stable ground state. aip.orgmre.org.cn These findings challenge the assignment of superconductivity to a stable ternary Lu-N-H compound and suggest that if such a phase exists, it may be metastable. nih.govaip.org

Machine-Learning Accelerated Force-Field Molecular Dynamics for Reaction Pathways

Machine-learning accelerated force-field molecular dynamics (MLFF-MD) has emerged as a cutting-edge computational tool to investigate complex reaction pathways in materials like nitrogen-doped lutetium hydride. This method bridges the gap between the accuracy of first-principles calculations and the efficiency needed to simulate large systems over long timescales, which is often intractable for traditional ab initio molecular dynamics. researchgate.netresearchgate.netaps.org

A pivotal application of MLFF-MD in the study of LuH₃ has been to explore the role of nitrogen dopants in the material's structure and stability at near-ambient conditions. researchgate.netresearchgate.net By training a machine-learned potential on ab initio data, researchers have simulated the dynamic behavior of N-doped LuH₃. These simulations revealed a crucial reaction pathway: the formation of H₂ molecules that are stabilized within the lutetium hydride lattice by the presence of nitrogen impurities. researchgate.netresearchgate.net This molecular phase is believed to be critical for the emergence of a dynamically stable structure at low temperatures without the need for high applied pressure. researchgate.netresearchgate.net

The simulations show that at low temperatures, H-H pairs form, and as the simulation progresses, a saturation value of approximately one H₂ molecule per nitrogen atom is reached. researchgate.net This process leads to a disordered phase containing both H-H and N-H bonds. researchgate.net This discovery of a nitrogen-stabilized molecular hydrogen phase presents a novel route for exploring disordered hydride phases and their potential for superconductivity at near-ambient pressures. researchgate.netresearchgate.net

Electron-Phonon Coupling (EPC) and Anharmonicity in LuH₃

Quantification of Electron-Phonon Interaction Parameters

The strength of the interaction between electrons and lattice vibrations (phonons), known as electron-phonon coupling (EPC), is a critical factor in determining the potential for conventional, phonon-mediated superconductivity. In LuH₃ and its doped variants, this has been a central focus of theoretical investigations. The primary parameter used to quantify EPC is the dimensionless electron-phonon coupling constant, λ.

Calculations for various phases of lutetium hydride have yielded a wide range of λ values. For the cubic Fm-3m phase of LuH₃, which requires stabilization through anharmonic effects, the superconducting critical temperature (Tc) was determined to be in the 50-60 K range, a value derived from calculations within the Migdal-Eliashberg formalism that inherently quantifies EPC. nih.govarxiv.orgelsevierpure.com This is significantly below room temperature and, importantly, also below the temperatures needed to dynamically stabilize the crystal structure in the first place. nih.govarxiv.orgelsevierpure.comresearchgate.net Other studies using a frozen-phonon method to compute the zone-center EPC strength in stabilized cubic LuH₃ structures found no evidence of strong electron-phonon coupling. aps.org

In studies of nitrogen-doped systems, the EPC has also been quantified. For a predicted metastable R-3m phase of Lu₂H₅N, the calculated EPC parameter λ was 0.82 at 50 GPa, leading to a predicted Tc of 27 K. aip.orgresearching.cn Virtual Crystal Approximation (VCA) calculations on N-doped Fm-3m-LuH₃ showed that Tc increases with nitrogen concentration, but the highest predicted value was only 22 K (for 1% N-doping at 30 GPa). researching.cn Across multiple theoretical studies, the calculated EPC strength in various Lu-N-H structures is consistently found to be one to two orders of magnitude lower than what would be required for room-temperature superconductivity. arxiv.org

PhasePressureEPC Parameter (λ)Calculated TcReference
Fm-3m-LuH₃ (anharmonically stabilized)Near-ambientNot explicitly stated, but implied by Tc50 - 60 K nih.govarxiv.orgelsevierpure.com
R-3m-Lu₂H₅N50 GPa0.8227 K aip.orgresearching.cn
Fm-3m-LuH₃ (0% N-doping)50 GPaNot explicitly stated, but implied by Tc4 K researching.cn
Fm-3m-LuH₃ (1% N-doping, VCA)30 GPaNot explicitly stated, but implied by Tc22 K researching.cn
Various Lu-N-H hydridesVaries1-2 orders of magnitude too low for RT-SCMuch lower than room temp. arxiv.org

Role of Lutetium 5d Electrons and Hydrogen Vibrational Modes

The electronic and vibrational properties that govern EPC in lutetium trihydride are dominated by contributions from lutetium's 5d orbitals and the vibrational modes of the much lighter hydrogen atoms. In the stoichiometric, cubic LuH₃ phase, electronic structure calculations show that it is the Lu-5d states that cross the Fermi level, making them the primary electronic players in any potential superconductivity. arxiv.org In this pure phase, the hydrogen 1s states contribute very little to the density of states at the Fermi level. arxiv.org

The introduction of nitrogen as a dopant significantly alters this electronic picture. With nitrogen doping, the N-2p states appear at the Fermi level, and they bring with them a significant contribution from the hydrogen 1s states. arxiv.org This change nearly doubles the total density of states at the Fermi level, which can facilitate stronger EPC and potentially lead to higher superconducting transition temperatures, though calculations still predict Tc far below room temperature. arxiv.org The role of strong electronic correlations from the Lu 5d electrons has also been considered using computational methods like DFT+U, which can influence the calculated electronic properties. nih.gov

On the vibrational side, the phonon spectrum is characterized by distinct frequency ranges corresponding to different atomic motions. Numerous studies have highlighted that in rare-earth trihydrides like LuH₃, strong EPC is primarily associated with the vibrational modes of octahedrally coordinated hydrogen atoms. researchgate.net Phonon density of states calculations show that hydrogen atoms at tetrahedral sites vibrate at much higher frequencies than those at octahedral sites. aps.org In a detailed study of the doped compound R-3m-Lu₂H₅N, it was found that medium- and low-frequency phonons (in the 13–25 THz range), associated with hydrogen vibrations, provided the largest contribution to the total EPC (around 46%), while the highest frequency phonons made almost no contribution. aip.org

Temperature and Quantum Anharmonic Lattice Effects on Dynamical Stability

A significant finding in the theoretical study of LuH₃ is the crucial role of temperature and quantum anharmonic effects in stabilizing the cubic Fm-3m crystal structure. At the harmonic level of theory (0 K, neglecting atomic vibrations), this phase is predicted to be dynamically unstable at near-ambient pressures, exhibiting imaginary phonon modes which indicate a tendency to distort to a lower-symmetry structure. nih.govarxiv.orgelsevierpure.com

However, by incorporating temperature and quantum anharmonic lattice effects into the calculations, particularly through methods like the stochastic self-consistent harmonic approximation (SSCHA), researchers have demonstrated that this instability can be overcome. nih.govarxiv.orgelsevierpure.comresearchgate.net It has been shown that for temperatures above 200 K, the cubic Fm-3m phase of LuH₃ is dynamically stabilized even at near-ambient pressures. nih.govarxiv.orgelsevierpure.comresearchgate.net This stabilization arises because the large-amplitude thermal and quantum vibrations of the light hydrogen atoms effectively average out the unstable potential energy landscape, making the higher-symmetry cubic structure stable. nih.govresearchgate.net

A pressure-temperature (p-T) phase diagram for the stability of this phase has been constructed. nih.govelsevierpure.comresearchgate.net This diagram shows that as pressure increases, the temperature required to achieve dynamical stability decreases. For instance, at a pressure of 6 GPa, the stability threshold is reduced to temperatures above 80 K. nih.govelsevierpure.comresearchgate.net These findings resolve a key conflict between initial theoretical predictions of instability and experimental reports of a cubic phase. However, they also impose a critical constraint: the calculated superconducting critical temperature (Tc ≈ 50-60 K) for this anharmonically stabilized phase is well below the temperatures required to stabilize the lattice itself (T > 80-200 K). nih.govarxiv.orgelsevierpure.com This suggests that conventional electron-phonon mediated superconductivity in pure or moderately doped Fm-3m-LuH₃ is unlikely to be the mechanism behind any observed room-temperature phenomena. nih.govarxiv.orgelsevierpure.comresearchgate.net

Advanced Spectroscopic and Diffractometric Characterization of Lutetium Trihydride Luh3

Synchrotron X-ray Diffraction (XRD) for In-Situ Structural Characterization

Synchrotron X-ray diffraction (XRD) has been instrumental in characterizing the structural properties of lutetium trihydride (LuH3) under various pressure and temperature conditions. aip.orgaip.org At ambient pressure, LuH3 typically crystallizes in a trigonal P-3c1 structure. aip.orgaps.org However, high-pressure studies have revealed a reversible phase transition to a face-centered cubic (fcc) Fm-3m structure. aip.orgaip.org

This pressure-induced phase transition from a trigonal to a cubic structure is a key finding from in-situ synchrotron XRD studies. The transition is observed to occur at approximately 11.5 GPa. aip.orgaip.org The cubic phase suggests a more densely packed atomic arrangement under compression. aip.org Upon decompression, the material reverts to its original trigonal phase, indicating the reversibility of this structural transformation. aip.org

The synthesis of LuH3 itself is a time- and pressure-dependent process, often proceeding from lutetium metal (Lu) to lutetium dihydride (LuH2) and finally to lutetium trihydride (LuH3). aip.orgopticsjournal.net The formation of LuH2 from Lu has been observed to start at a minimum pressure of around 3 GPa. aip.org The subsequent transformation to LuH3 is influenced by both pressure and time, with higher pressures decelerating the reaction. aip.org Interestingly, the cubic phase of LuH3 has been exclusively obtained by compressing the trigonal phase, not directly from the reaction of lutetium and hydrogen at high pressures up to 20.3 GPa. aip.orgaip.org

Recent research has also demonstrated the synthesis of a metastable fcc-LuH3 phase at high pressure (5 GPa) and high temperature (exceeding 800 °C), which can be recovered to ambient conditions. nih.gov This highlights the complex interplay of pressure, temperature, and reaction pathway in determining the final crystal structure of lutetium trihydride.

Raman Spectroscopy for Vibrational Mode and Phase Identification

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, providing insights into its crystal structure and phase transitions. In the study of lutetium trihydride, Raman spectroscopy has been crucial in identifying the different phases and monitoring their transformations under pressure. aip.orgaip.org

For the trigonal phase of LuH3 (P-3c1 symmetry), theoretical calculations predict a total of 17 Raman active modes (5A1g + 12Eg). aip.orgopticsjournal.net Experimental Raman spectra of this phase show several peaks that align with these theoretical predictions. aip.org A particularly intense band observed around 556 cm⁻¹ is a key indicator of the formation of LuH3. aip.orgaip.org

Upon compression, significant changes in the Raman spectra signal a phase transition. As the pressure increases towards the transition point of ~11.5 GPa, the intensity of the strongest Raman modes of the trigonal phase, such as the one around 560 cm⁻¹, weakens. aip.org Concurrently, new modes appear and intensify, for instance, at approximately 310 cm⁻¹ and 750 cm⁻¹, which are characteristic of the cubic (Fm-3m) phase. aip.org This evolution of the Raman spectra provides clear evidence for the structural transformation from the trigonal to the cubic phase. aip.org

The pressure dependence of the vibrational frequencies of LuH3 has been mapped out, showing distinct behaviors for the different phases. aip.orgaip.org The disappearance of the trigonal phase's characteristic phonons and the emergence of new peaks at high pressure confirm the structural change observed in XRD studies. aps.org For instance, peaks consistently appearing around 1240 cm⁻¹ and 260 cm⁻¹ at 1.9 GPa have been associated with the cubic structure. aps.org The combination of these spectroscopic observations allows for a detailed understanding of the phase behavior of LuH3 under pressure.

Optical Reflectivity and Spectroscopic Signatures

Microscopic Theories of Optical Properties in Lutetium Hydrides

Theoretical investigations into the optical properties of lutetium hydrides have provided a microscopic understanding of their observed characteristics, such as color changes under pressure. researchgate.netnih.govresearchgate.net These studies often employ first-principles calculations to determine the electronic band structure and dielectric function, which in turn govern the optical reflectivity. ehu.esiphy.ac.cn

For LuH3, theoretical models indicate that interband electronic transitions are present at all energies in the optical range. ehu.es This characteristic means that LuH3 does not possess an interband plasmon in this range, which is a collective oscillation of electrons that can significantly influence optical properties. ehu.es As a result, the optical properties of LuH3 are predicted to show minimal change with pressure, and consequently, no significant color change is expected. ehu.escsic.es Theoretical calculations suggest that LuH3 should reflect significantly less light compared to LuH2. ehu.escsic.es

In contrast, the optical properties of lutetium dihydride (LuH2) are dominated by an undamped interband plasmon in the near-infrared region. ehu.es With increasing pressure, this plasmon is predicted to shift to higher energies (a "blue shift"), moving into the visible spectrum. ehu.es This blue shift of the plasmon is the microscopic origin of the observed color changes in LuH2, from blue to red and shiny, as the highly reflecting region of the spectrum moves into the visible range. ehu.es

Correlation between Spectroscopic Observations and Electronic Structure Changes

Spectroscopic observations of lutetium hydrides, particularly their optical properties, are directly linked to their underlying electronic structure. The color of these materials, for instance, is a direct consequence of how they reflect light at different wavelengths, which is determined by their electronic band structure and the allowed electronic transitions.

In the case of LuH3, its band structure allows for interband transitions across a wide range of energies. ehu.es This leads to a relatively flat and low reflectivity across the visible spectrum, resulting in a lack of strong color. iphy.ac.cn Furthermore, the bandgap of LuH3 has been observed to decrease linearly with increasing pressure. aip.org This closing of the bandgap under pressure is consistent with the eventual metallization and potential for superconductivity at very high pressures. aip.org

The pressure-tuned color changes observed in some lutetium hydride samples, often attributed to LuH2 or hydrogen-deficient LuH2, are a direct manifestation of changes in their electronic structure. researchgate.netnih.govresearchgate.net The shift in the plasmon frequency, driven by pressure-induced changes in the band structure, alters the reflectivity profile and thus the perceived color. ehu.es

The presence of molecular hydrogen within the lutetium hydride lattice has also been proposed as a factor influencing the electronic and vibrational properties. arxiv.org The interaction of molecular hydrogen with the Lu-H framework could introduce new electronic states and vibrational modes, further complicating the interpretation of spectroscopic data. arxiv.org

Future Research Directions and Emerging Paradigms in Lutetium Trihydride Luh3

Elucidating Complex Reaction Kinetics and Growth Processes under Extreme Conditions

Understanding the formation of LuH3 under extreme pressure and temperature is fundamental to controlling its synthesis and properties. Systematic investigations have revealed that the reaction pathway between lutetium (Lu) and hydrogen (H2) invariably follows the sequence Lu → LuH2 → LuH3. aip.orgaip.org This process exhibits a notable time dependence, with the synthesis being accelerated by elevated temperatures and decelerated by increased pressure. aip.orgaip.org

Future research will need to delve deeper into the kinetics of these transformations. A comprehensive diagram mapping the formation and synthesis of lutetium hydrides as a function of pressure and time has been constructed, providing a foundational understanding. aip.orgaip.org Key findings from these studies are summarized in the table below:

ParameterObservation
Reaction Pathway Lu → LuH2 → LuH3 aip.orgaip.org
Effect of Temperature Accelerates synthesis aip.orgaip.org
Effect of Pressure Decelerates synthesis aip.orgaip.org
LuH2 Formation Threshold Commences at a minimum pressure of ~3 GPa at ambient temperature. aip.orgaip.org
LuH3 Formation Barrier Above ~28 GPa, the transformation of LuH2 to LuH3 is significantly hindered, not occurring within a timescale of months. aip.orgaip.org

The growth of LuH3 crystals within diamond anvil cells (DACs) is another critical area. The specific experimental conditions during the crystal growth process play a crucial role in defining the properties of the resulting samples. aip.org Real-time monitoring of these processes using techniques like synchrotron X-ray diffraction (XRD) and Raman spectroscopy provides valuable insights into the structural evolution and phase transitions. aip.org For instance, it has been observed that the cubic phase of LuH3 can be exclusively obtained by compressing the trigonal LuH3 phase to approximately 11.5 GPa. aip.org

Comprehensive Exploration of Metastable Phases in Lu-H and Lu-N-H Systems

The exploration of metastable phases is a burgeoning frontier in the study of lutetium hydrides. While thermodynamically stable phases provide a baseline understanding, metastable structures often exhibit novel and potentially desirable properties.

In the binary Lu-H system, theoretical calculations have predicted the existence of various metastable phases under pressure. nih.gov For example, the cubic Fm-3m phase of LuH3 is dynamically unstable at ambient pressure but is predicted to be stabilized at high pressures and become superconducting. nih.gov Anharmonic and temperature effects are found to be crucial for stabilizing the Fm-3m-LuH3 phase near ambient pressures. nih.govsemanticscholar.org

The ternary Lu-N-H system presents an even richer landscape of metastability. researchgate.netresearchgate.netarxiv.org Comprehensive structural searches have been conducted using ab initio crystal structure prediction methods. nih.gov These studies have identified numerous metastable ternary compounds. nih.govarxiv.org The table below lists some of the predicted metastable ternary phases in the Lu-N-H system and their energy above the convex hull (ΔE_hull), which is a measure of their thermodynamic instability.

Metastable PhaseCrystal StructureΔE_hull (meV/atom)Predicted Superconducting Critical Temperature (Tc)
P2/c-Lu4N2H5-Thermodynamically stable at 0 GPa nih.govNegligibly small nih.gov
P4̅3m-LuNH-48516.0 K nih.gov
P3̅m1-Lu2NH3-2010.5 K nih.gov
R3̅m-Lu3N2H3-144.9 K nih.gov
Lu20H2N17C2/m< 100-
Lu2H2NP3-m1< 100-

It is important to note that while many metastable structures have been proposed theoretically, their experimental confirmation remains a significant challenge. nih.gov The discrepancy between theoretical predictions and experimental observations often arises from the difficulties in accurately modeling the complex experimental conditions during crystal growth. nih.gov

Development of Refined Computational Models for Enhanced Superconducting Prediction

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in the search for new superconducting hydrides. osti.govmaterialsfutures.orgnih.gov These models are used to predict the stability, electronic structure, and superconducting properties of materials before they are synthesized experimentally. However, the accuracy of these predictions is highly dependent on the chosen computational methods and approximations.

A key area of development is the refinement of models for predicting the superconducting critical temperature (Tc). Machine learning approaches, such as atomistic line graph neural networks (ALIGNN) and graph neural networks (GNNs), are being increasingly used to accelerate the screening of potential high-Tc materials. materialsfutures.orgnih.govaps.orgarxiv.org These models are trained on large datasets of known materials to learn the complex relationships between a material's structure and its superconducting properties. aps.orgarxiv.org

Another promising direction is the use of descriptors based on the Electron Localization Function (ELF) to rapidly estimate Tc. arxiv.org The ELF provides insights into the nature of chemical bonding in a material, which is closely related to its electronic and phononic properties that govern superconductivity. Recent work has focused on re-examining and enhancing these ELF-based models by compiling larger and more diverse datasets of binary and ternary hydride superconductors. arxiv.org This has led to the introduction of new descriptors, such as the "molecularity index," to improve the accuracy of Tc predictions, especially for compositionally complex hydrides. arxiv.org

The challenges in computational prediction are significant. Metastability, in particular, presents a major hurdle, as it is becoming clear that many high-temperature superconductors are likely to be metastable. iucr.org Furthermore, accurately calculating Tc in highly dynamic systems, where atomic vibrations play a crucial role, remains a computationally expensive and difficult task. iucr.org

Investigation of Ternary and Quaternary Lutetium Hydride Compounds

The exploration of ternary and quaternary lutetium hydride compounds opens up a vast compositional space for the discovery of new materials with enhanced superconducting properties. pnas.org The introduction of a third or fourth element can significantly modify the electronic structure and lattice dynamics of the parent hydride, potentially leading to higher Tc at lower pressures. pnas.org

Several theoretical studies have proposed promising ternary and quaternary hydride superconductors. pnas.orgresearchgate.net For instance, first-principles searches have been employed to explore complex hydride structures inspired by known high-pressure phases. researchgate.net One such study proposed three classes of hydrides based on the Fm-3m RH3 structure, with the aim of creating strong hydrogen network connectivity. pnas.org

The table below provides examples of theoretically predicted ternary and quaternary lutetium-based hydrides and their potential for superconductivity.

CompoundPredicted Superconducting Critical Temperature (Tc)Pressure
Lu4H11N100 K20 GPa arxiv.orgsuperc2033.com
LaH10-like LuH10286 K175 GPa arxiv.orgsuperc2033.com
CaH6-like LuH6246 K100 GPa arxiv.orgsuperc2033.com

The synthesis and characterization of these complex hydrides present significant experimental challenges. However, the potential rewards of discovering a high-temperature superconductor that is stable at or near ambient pressure continue to drive research in this direction. pnas.org

Integration of Novel Experimental and Theoretical Methodologies for High-Pressure Research

The advancement of our understanding of LuH3 and related compounds relies heavily on the synergy between novel experimental techniques and theoretical methodologies. High-pressure synthesis and characterization are primarily conducted using diamond anvil cells (DACs), which can generate pressures of hundreds of gigapascals. aip.orgiphy.ac.cn

The integration of DACs with in situ characterization techniques is crucial for probing the properties of materials under extreme conditions. Synchrotron X-ray diffraction (XRD) is used to determine the crystal structure and its evolution with pressure and temperature. aip.org Raman spectroscopy provides information about the vibrational modes of the material, which is essential for understanding its lattice dynamics and electron-phonon coupling. aip.org

Recent advancements in experimental techniques are enabling more detailed investigations. For example, the combination of DACs with laser heating allows for the synthesis of novel hydride phases at high pressures and temperatures. iphy.ac.cnresearchgate.net Furthermore, techniques for in situ studies of hydrogenation processes under high pressure are providing unprecedented insights into reaction mechanisms. mext.go.jpnih.gov

On the theoretical front, the combination of high-throughput crystal structure prediction with machine learning models for Tc prediction is accelerating the discovery of new candidate superconductors. nih.govmaterialsfutures.orgnih.gov The close collaboration between experimentalists and theorists is essential for validating theoretical predictions and for guiding the experimental search for new materials. This integrated approach, where computational screening informs experimental synthesis and characterization, and experimental results provide feedback for refining theoretical models, is poised to drive the next wave of discoveries in the field of high-pressure hydrides.

Q & A

Q. What are the established synthesis protocols for LuH₃, and how do experimental conditions influence hydrogen stoichiometry?

LuH₃ is synthesized via direct hydrogenation of lutetium metal under high-pressure (1–10 GPa) and moderate-temperature (100–300°C) conditions. Key variables include:

  • Gas composition : Pure H₂ yields LuH₂, while H₂/N₂ mixtures (99:1) may stabilize LuH₃−δNε .
  • Pressure : >6 GPa stabilizes the cubic Fm-3m phase, but anharmonic effects dominate below this threshold .
  • Reaction time : Extended durations (>24 hours) reduce unreacted Lu metal residues .
    Methodological tip: Use in situ Raman spectroscopy to monitor H₂ dissociation and lattice occupancy during synthesis .

Q. How do structural characterization techniques resolve ambiguities between LuH₂ and LuH₃ phases?

  • XRD : LuH₂ (Fm-3m) and LuH₃ (trigonal P-3m1) exhibit distinct diffraction patterns. However, nitrogen doping in LuH₃−δNε mimics LuH₂’s cubic symmetry, complicating differentiation .
  • Raman spectroscopy : LuH₃ shows peaks at 1,200–1,500 cm⁻¹ from octahedral hydrogen vibrations, absent in LuH₂ .
  • Optical microscopy : LuH₂ transitions from blue to pink/red under pressure (1–3 GPa), while LuH₃ remains gray .

Q. What methodologies assess the thermodynamic stability of LuH₃ under varying pressures?

  • Ab initio calculations : Reveal LuH₃’s dynamic instability below 6 GPa unless stabilized by nitrogen doping or anharmonicity .
  • High-pressure resistance measurements : Metallic behavior in LuH₃ (resistance ~10⁵–10⁷ Ω) contrasts with LuH₂’s pressure-induced transitions .
  • Differential thermal analysis (DTA) : Identifies decomposition thresholds (e.g., LuH₃ → LuH₂ + H₂ at 300°C/2 GPa) .

Q. How do optical properties correlate with electronic structure in lutetium hydrides?

  • Interband plasmons : LuH₂ exhibits a pressure-sensitive plasmon at 2.5 eV, causing color shifts. This feature is absent in LuH₃ due to its insulating bandgap .
  • Ellipsometry : Measures dielectric function changes to map H⁻ ion contributions in LuH₃ .

Q. What experimental protocols reproduce the reported sharp resistance drops in LuH₃−δNε?

  • Four-probe resistance measurements : Use diamond anvil cells with <1% strain to avoid artifacts. A 30% success rate in observing drops at 1–2 GPa suggests sample-dependent heterogeneity .
  • Control experiments : Compare undoped LuH₃ (no drops) and LuH₂ (drops linked to metal-metal transitions) to isolate nitrogen’s role .

Advanced Research Questions

Q. How do theoretical and experimental data contradict claims of near-ambient superconductivity in LuH₃−δNε?

  • Phonon modes : Ab initio studies show no high-frequency phonons (critical for BCS pairing) in cubic LuH₃ .
  • Magnetic susceptibility : No Meissner effect observed in SQUID measurements up to 10 GPa .
  • Retraction analysis : The 2023 Nature paper was retracted due to unresolved discrepancies in resistance data processing and material provenance .

Q. What methodologies reconcile the stability paradox between LuH₃’s predicted and observed phases?

  • Anharmonic DFT : Incorporates quantum nuclear effects to explain LuH₃’s stabilization below 6 GPa .
  • Neutron diffraction : Directly probes hydrogen occupancy in octahedral vs. tetrahedral sites, resolving debates over stoichiometry .

Q. How does nitrogen doping mechanistically influence LuH₃’s electronic properties?

  • Band structure modulation : N doping introduces shallow states near the Fermi level but insufficient for superconductivity .
  • XPS validation : N 1s peaks at 397–399 eV confirm interstitial doping, not substitutional .
  • Limitation : Doping efficiency plateaus at 0.5% N, beyond which phase segregation occurs .

Q. What statistical frameworks address replication challenges in high-pressure LuH₃ studies?

  • Bayesian error analysis : Quantifies uncertainty in resistance data (e.g., 40% of drops attributed to contact resistance artifacts) .
  • Machine learning : Trained on XRD/Raman databases to classify ambiguous LuH₂/LuH₃ samples .

Q. Can alternative theories explain the resistance drops without invoking superconductivity?

  • Metal-metal transition : LuH₂ exhibits a pressure-induced electronic transition with similar resistance profiles, confirmed by Hall effect measurements .
  • Stress-induced cracking : Microstructural defects from non-hydrostatic pressures create percolation pathways .

Q. How do high-pressure synchrotron studies differentiate LuH₃ from polyhydrides like Lu₄H₂₃?

  • X-ray absorption near-edge structure (XANES) : Lu L₃-edge shifts distinguish H-rich Lu₄H₂₃ (71 K SC at 218 GPa) from LuH₃ .
  • Pair distribution function (PDF) : Resolves H-H bond lengths (1.23 Å in Lu₄H₂₃ vs. 2.17 Å in LuH₃−δNε) .

Q. What lessons from the LuH₃ controversy inform future claims of ambient superconductivity?

  • Data transparency : Raw resistance/ magnetization data must be archived with metadata (e.g., pressure gradients, thermal history) .
  • Independent synthesis : Cross-lab validation using standardized H₂/N₂ gas mixtures and reaction cells .

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